2-(2-Cyanophenyl)-3'-iodoacetophenone
Description
Significance of Aryl Ketone and Nitrile Motifs in Synthetic Organic Chemistry
The aryl ketone and nitrile functionalities are cornerstones of organic synthesis, prized for their reactivity and their presence in a vast array of important molecules.
The nitrile (or cyano) group is a functional group of immense importance due to its unique electronic properties and synthetic versatility. nih.gov It contains both a nucleophilic nitrogen atom and an electrophilic carbon atom, and its triple bond has π-coordinating abilities. nih.gov This allows nitriles to be transformed into a diverse range of other functional groups, including amines, carboxylic acids, and amides. Furthermore, nitriles are key participants in the formation of carbo- and heterocyclic rings through reactions like cycloadditions and can serve as directing groups in C-H bond functionalization strategies. nih.gov Their incorporation into molecular scaffolds is a common strategy in the development of bioactive compounds. rsc.orgmdpi.commdpi.com
Role of Halogenated Acetophenones in Diversified Chemical Syntheses
Halogenated acetophenones are highly valued synthetic intermediates because the halogen atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. The iodine atom in an iodoacetophenone is particularly useful. As a member of the halogen group, iodine is an excellent leaving group and is highly effective in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. chemicalbook.com
For example, related compounds like 2'-iodoacetophenone (B1295891) are used in the synthesis of indene (B144670) derivatives and readily react with boronic acids, showcasing their utility in palladium-catalyzed couplings. chemicalbook.com The presence of the iodo group on the acetophenone (B1666503) framework allows for the strategic introduction of a wide variety of substituents, enabling the diversification of a molecular core. This approach is fundamental for building libraries of compounds in medicinal chemistry and for the targeted synthesis of complex natural products. The reactivity of similar bromo-acetophenones in constructing elaborate heterocyclic systems further underscores the synthetic power of placing a halogen on a ketone-bearing aromatic ring. mdpi.com
Overview of Research Trajectories for Multifunctional Organic Compounds
Multifunctional organic compounds, which possess several reactive sites, are at the forefront of advanced synthetic chemistry. Research in this area is focused on developing selective and efficient methods to construct complex molecules in fewer steps. The presence of multiple functional groups, as seen in 2-(2-Cyanophenyl)-3'-iodoacetophenone, offers the opportunity for sequential, one-pot, or cascade reactions where each group reacts predictably without interfering with the others. copernicus.org
Current research trajectories include the design of synthetic pathways that leverage the orthogonal reactivity of different functional groups. For instance, the iodo-group might undergo a metal-catalyzed reaction under conditions that leave the ketone and nitrile untouched. Subsequently, the ketone could be targeted with a reducing agent, followed by hydrolysis of the nitrile. This strategic approach is crucial for the efficient synthesis of complex pharmaceuticals and materials. rsc.org Furthermore, the development of multifunctional materials, such as metal-organic frameworks (MOFs) and advanced catalysts, relies on the precise arrangement of functional groups to achieve tailored electronic, optical, or catalytic properties. rsc.orgbioengineer.org
Proposed Academic Research Focus on this compound
Given its unique trifunctional structure, this compound is a compelling candidate for academic investigation in several areas of synthetic chemistry. The distinct reactivity of each of its functional groups allows for a number of plausible research directions.
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction Types | Example Transformations |
|---|---|---|
| Aryl-Iodide | Palladium-Catalyzed Cross-Coupling | Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), Heck (with alkenes). |
| Ketone | Carbonyl Chemistry | Reduction (to alcohol), Grignard/Organolithium addition, Wittig reaction (to alkene), Aldol condensation, Reductive amination. |
| Nitrile | Cyano Group Conversion | Hydrolysis (to carboxylic acid or amide), Reduction (to primary amine), Addition of organometallics, Cycloaddition reactions. |
Based on this reactivity profile, proposed research could focus on:
Sequential Functionalization: A systematic study could explore the selective, stepwise modification of the three functional groups. The iodo group is the most likely site for initial modification via robust cross-coupling chemistry. The resulting bi- or terphenyl derivative could then undergo further transformation at the ketone or nitrile positions.
Synthesis of Novel Heterocycles: The molecule is an ideal precursor for intramolecular cyclization reactions to create novel polycyclic heterocyclic systems. For example, reduction of the ketone to an alcohol, followed by its reaction with the nitrile group (perhaps after activation), could lead to the formation of fused ring systems. The 2-(cyanophenyl)acetophenone moiety itself is a known starting point for various heterocyclic structures. sigmaaldrich.com
Scaffold for Medicinal Chemistry: The compound can serve as a versatile three-pronged scaffold for generating libraries of new molecules for biological screening. Each functional group provides a point for diversification, allowing chemists to systematically explore the chemical space around the core structure to identify potential new therapeutic agents.
Development of Organic Materials: The rigid, aromatic-rich structure of the molecule makes it an interesting building block for novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the core could be finely tuned through chemical modifications at the iodo, ketone, and nitrile positions. bioengineer.org
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-7-3-6-12(8-14)15(18)9-11-4-1-2-5-13(11)10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZHZRYJIARRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642323 | |
| Record name | 2-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-31-1 | |
| Record name | 2-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 2 Cyanophenyl 3 Iodoacetophenone
Reactivity Profile of Key Functional Groups
The reactivity of 2-(2-Cyanophenyl)-3'-iodoacetophenone is a composite of the individual reactivities of its functional groups, which can also influence each other.
The carbonyl group in an acetophenone (B1666503) derivative is a prominent electrophilic center. The carbon atom of the carbonyl is sp² hybridized and is bonded to a highly electronegative oxygen atom, resulting in a significant partial positive charge on the carbon. This makes it susceptible to attack by a wide range of nucleophiles.
The electrophilicity of the ketone in this compound is modulated by the electronic effects of the attached aryl rings. The presence of the electron-withdrawing cyano group on one phenyl ring and the iodo group on the other influences the reactivity of the carbonyl carbon.
Table 1: Comparative Electrophilicity of Substituted Acetophenones
| Compound | Relative Electrophilicity |
| Acetophenone | Baseline |
| 4'-Nitroacetophenone | Increased |
| 4'-Methoxyacetophenone | Decreased |
| This compound | Increased (Predicted) |
This table presents predicted relative electrophilicity based on the electronic nature of the substituents. Actual experimental values are not available.
The iodine atom attached to the phenyl ring is a versatile functional group. Aryl iodides are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strongly electron-withdrawing groups in the ortho and/or para positions. In the case of this compound, the iodo-substituted ring is not sufficiently activated for direct nucleophilic displacement of the iodine to be a facile process.
However, the carbon-iodine bond is highly susceptible to oxidative addition with transition metal catalysts, particularly palladium complexes. thermofishersci.in This reactivity is the cornerstone of numerous cross-coupling reactions, making the iodine atom an excellent leaving group in processes like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. thermofishersci.inresearchgate.net These reactions provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the 3'-position.
Electrophilic aromatic substitution on the iodo-substituted ring is also possible, with the iodine atom acting as a deactivating group but an ortho-, para-director.
The nitrile or cyano (-C≡N) group is a stable and versatile functional group. researchgate.net The carbon atom of the nitrile is electrophilic due to the electronegativity of the nitrogen atom and the nature of the triple bond. science.govnih.gov This allows for nucleophilic addition to the carbon, which can lead to a variety of products upon subsequent reaction or hydrolysis. nih.gov
Common reactions of the nitrile group include:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or a primary amide intermediate. nih.gov
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can yield ketones. nih.gov
The nitrile group is generally robust and can withstand a range of reaction conditions, making it a valuable synthetic handle. rsc.org
The methylene (B1212753) protons (—CH₂—) situated between the carbonyl group and the 2-cyanophenyl ring are acidic. The electron-withdrawing nature of both the adjacent carbonyl group and the cyanophenyl ring enhances the acidity of these protons by stabilizing the resulting carbanion (enolate) through resonance and inductive effects.
The formation of an enolate by deprotonation of the alpha-methylene position is a key step in many reactions, including:
Alkylation: The enolate can act as a nucleophile to react with alkyl halides.
Aldol Condensation: The enolate can add to other carbonyl compounds.
Intramolecular Reactions: The enolate can potentially participate in intramolecular cyclization reactions.
The pKa value of these protons is expected to be lower (more acidic) than that of simple ketones like acetophenone.
Table 2: Estimated pKa Values of Alpha-Protons in Ketones
| Compound | Estimated pKa |
| Acetone | ~19-20 |
| Acetophenone | ~16-18 |
| This compound | ~14-16 (Predicted) |
This table presents predicted pKa values based on the electronic effects of adjacent functional groups. Actual experimental values are not available.
Investigation of Reaction Pathways and Intermediates
The multifunctional nature of this compound allows for a variety of potential reaction pathways, particularly those involving intramolecular transformations.
A plausible and synthetically valuable reaction pathway for this compound is an intramolecular palladium-catalyzed cyclization. This type of reaction would involve the formation of a new ring system. A likely transformation would be a Heck-type reaction where the aryl iodide undergoes oxidative addition to a Pd(0) catalyst, followed by intramolecular insertion of the enolate of the ketone, and subsequent reductive elimination to afford a cyclized product.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating such reaction mechanisms. scholaris.ca These studies can model the structures of reactants, intermediates, and transition states, and calculate their relative energies, providing insight into the feasibility and selectivity of a proposed pathway.
For a hypothetical intramolecular cyclization of this compound, DFT calculations could be used to determine the energy barriers for the key steps:
Oxidative Addition: The initial step where the C-I bond adds to the palladium catalyst.
Enolate Formation: Deprotonation of the alpha-methylene bridge.
Intramolecular Carbopalladation: The nucleophilic attack of the enolate onto the palladium-bound aryl group.
Reductive Elimination: The final step to release the cyclized product and regenerate the palladium catalyst.
Table 3: Hypothetical Calculated Energy Barriers for a Pd-Catalyzed Intramolecular Cyclization
| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |
| Oxidative Addition | TS-OA | 15-20 |
| Intramolecular Carbopalladation | TS-IC | 10-15 |
| Reductive Elimination | TS-RE | 5-10 |
This table presents hypothetical energy barriers for a plausible reaction pathway. These values are illustrative and not based on specific experimental or computational studies of the title compound.
Kinetic Studies and Reaction Rate Determination
No specific kinetic studies or reaction rate determinations for this compound have been identified in the public domain. To perform such an analysis, researchers would typically employ techniques like spectroscopy to monitor the concentration of reactants or products over time under controlled conditions (e.g., temperature, pressure, and catalyst presence). This data would then be used to derive rate laws and calculate rate constants, offering insight into the reaction's speed and the factors influencing it.
Isomerization and Halide-Exchange Studies
There is currently no available research detailing the isomerization or halide-exchange potential of this compound. Isomerization studies would investigate the compound's ability to convert into its structural isomers under different conditions. Halide-exchange studies would explore the substitution of the iodine atom with other halogens (e.g., fluorine, chlorine, bromine), a common transformation in synthetic chemistry, often influenced by the choice of solvent and the nature of the halide salt used.
Stability Studies under Varied Conditions
Detailed stability studies for this compound are not present in the reviewed literature. Such studies are crucial for understanding a compound's shelf-life and potential degradation pathways.
Thermal Stability and Decomposition Pathways
Information regarding the thermal stability and specific decomposition pathways of this compound, including the formation of products like Carbon Monoxide, Carbon Dioxide, and Hydrogen Iodide, is not documented. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required to determine its decomposition temperature and the energetic changes involved.
Photochemical Stability
The photochemical stability and light sensitivity of this compound have not been characterized in available sources. Investigating its behavior upon exposure to different wavelengths of light would be necessary to understand its potential for light-induced degradation or reaction.
Reactivity with Strong Oxidizing Agents and Strong Bases
No specific data exists detailing the reactivity of this compound with strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) or strong bases (e.g., sodium hydroxide (B78521), lithium diisopropylamide). Such studies would reveal the compound's susceptibility to oxidation and its acidic or basic properties, which are fundamental to predicting its behavior in various chemical environments.
Advanced Spectroscopic and Structural Characterization of 2 2 Cyanophenyl 3 Iodoacetophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For 2-(2-Cyanophenyl)-3'-iodoacetophenone, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons.
Aromatic Region: The spectrum would display a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The 2-cyanophenyl group contains four protons, and the 3'-iodoacetophenone group contains another four protons. Their specific chemical shifts and splitting patterns (doublets, triplets, etc.) would be determined by their position on the rings and their coupling with adjacent protons.
Methylene Bridge: A key feature would be a singlet peak corresponding to the two protons of the methylene bridge (-CH2-) connecting the two aromatic rings. This signal's chemical shift would be influenced by the adjacent electron-withdrawing carbonyl and cyanophenyl groups.
Precise chemical shifts and coupling constants (J-values) would allow for the definitive assignment of each proton to its position on the molecular skeleton.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
Carbonyl Carbon: A signal at a significantly downfield chemical shift (typically δ 190-200 ppm) would confirm the presence of the ketone carbonyl carbon.
Cyano Carbon: The carbon of the nitrile group (-CN) would appear in a characteristic region (around δ 115-125 ppm).
Aromatic Carbons: The twelve aromatic carbons would generate a series of signals in the approximate range of δ 120-145 ppm. The carbon atom attached to the iodine (C-I) would show a chemical shift influenced by the halogen's electronegativity and size.
Methylene Carbon: The methylene bridge carbon would produce a signal in the aliphatic region of the spectrum.
The total number of signals would confirm the number of unique carbon environments in the molecule. Predicted ¹³C NMR data for the related acetophenone (B1666503) structure shows a carbonyl peak around 197.0 ppm and aromatic peaks between 128 and 137 ppm. scribd.com
While 1D NMR provides information about individual atoms, 2D NMR experiments reveal how these atoms are connected.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity within each phenyl group.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the methylene protons to the methylene carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the mass of these fragments provides a molecular fingerprint that helps to confirm the structure. Key expected fragmentation patterns for this compound would include:
Loss of Iodine: Cleavage of the C-I bond, resulting in a fragment ion corresponding to the loss of an iodine atom (mass = 127).
Acylium Ion Formation: Cleavage of the bond between the carbonyl group and the methylene bridge could generate a stable 3-iodobenzoyl cation.
Tropylium Ion Formation: Fragmentation of the cyanophenyl-methylene portion could lead to the formation of a cyanotropylium cation.
By piecing together these fragments, the connectivity of the molecular components can be verified.
Vibrational Spectroscopy
Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. For this compound, both Infrared (IR) and Raman spectroscopy offer complementary information to fully characterize its vibrational landscape.
Infrared spectroscopy is a powerful technique for identifying the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. In the case of this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm its molecular structure.
The most prominent peaks would arise from the stretching vibrations of the nitrile (C≡N) and carbonyl (C=O) groups. The nitrile group typically shows a sharp and intense absorption in the region of 2240-2220 cm⁻¹. The carbonyl group of the acetophenone moiety is expected to produce a strong absorption band in the range of 1700-1680 cm⁻¹, characteristic of an aryl ketone.
Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the C-H stretching of the methylene (-CH₂-) bridge would be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the two aromatic rings would give rise to multiple medium to weak bands in the 1600-1450 cm⁻¹ region. Furthermore, a band corresponding to the C-I stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.
A summary of the expected characteristic IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2240 - 2220 |
| Carbonyl (C=O) | Stretching | 1700 - 1680 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methylene C-H | Stretching | 2950 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Carbon-Iodine (C-I) | Stretching | 600 - 500 |
This table presents expected data based on typical values for the functional groups.
Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule, Raman spectroscopy detects the scattering of light from molecular vibrations that involve a change in polarizability.
For this compound, the nitrile (C≡N) stretching vibration is also expected to be a strong and sharp band in the Raman spectrum, often with a similar frequency to the IR absorption. The symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum, are typically strong in the Raman spectrum, providing valuable information about the substitution pattern of the benzene (B151609) rings. The C-I bond, being highly polarizable, is also expected to give a distinct signal in the low-frequency region of the Raman spectrum. The carbonyl (C=O) stretch will also be present, though its intensity can vary.
By combining the data from both IR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained, aiding in a comprehensive structural confirmation.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Cyano (C≡N) | Stretching | 2240 - 2220 |
| Aromatic Rings | Symmetric Stretching | 1610 - 1580 |
| Carbonyl (C=O) | Stretching | 1700 - 1680 |
| Carbon-Iodine (C-I) | Stretching | 600 - 500 |
This table presents expected data based on typical values for the functional groups.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cymitquimica.com A single-crystal X-ray diffraction study of this compound would provide invaluable information about its molecular structure, conformation, and the nature of the intermolecular forces that govern its crystal packing.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 18.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1548 |
| Z | 4 |
This table presents hypothetical data for illustrative purposes.
The crystal packing of this compound would be dictated by a variety of non-covalent intermolecular interactions. cymitquimica.com Given the presence of a cyano group, a carbonyl group, an iodine atom, and two aromatic rings, a rich network of interactions is expected.
Halogen Bonding: The iodine atom on the 3-iodophenyl ring is a potential halogen bond donor. It could form directional interactions with electron-rich atoms such as the nitrogen of the cyano group or the oxygen of the carbonyl group of a neighboring molecule. nih.gov
Dipole-Dipole Interactions: The polar cyano and carbonyl groups will contribute to significant dipole-dipole interactions, influencing the alignment of molecules within the crystal lattice.
π-π Stacking: The two aromatic rings are capable of engaging in π-π stacking interactions, which would play a significant role in the stabilization of the crystal structure. sigmaaldrich.com These could be either face-to-face or offset stacking arrangements.
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and methylene C-H groups as donors and the carbonyl oxygen or cyano nitrogen as acceptors are also likely to be present, further stabilizing the crystal packing. nih.gov
Computational Chemistry and Theoretical Studies on 2 2 Cyanophenyl 3 Iodoacetophenone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, particularly Density Functional Theory (DFT), are employed to predict a wide range of molecular properties, providing insights that are often difficult or impossible to obtain through experimental means alone.
A hypothetical electronic structure analysis of 2-(2-Cyanophenyl)-3'-iodoacetophenone would likely be performed using DFT calculations, for instance, with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.
The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.
For this compound, it is plausible that the HOMO would be distributed across the iodo-substituted phenyl ring, influenced by the electron-donating character (through the lone pairs) of the iodine atom. The LUMO, on the other hand, would likely be centered on the cyanophenyl ring and the carbonyl group, due to the electron-withdrawing nature of the cyano (C≡N) and ketone (C=O) functionalities. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Hypothetical HOMO-LUMO Analysis Data:
| Parameter | Hypothetical Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating potential, likely localized on the iodo-phenyl ring. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting potential, likely localized on the cyanophenyl-acetophenone moiety. |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical reactivity and stability. |
This interactive table presents a hypothetical summary of molecular orbital analysis.
An Electrostatic Potential (EPS) map is a color-coded 3D representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for visualizing the charge distribution and predicting intermolecular interactions. rsc.org Regions of negative potential (typically colored red) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen, and are sites for electrophilic attack. nih.gov Regions of positive potential (blue) indicate an electron deficiency and are susceptible to nucleophilic attack. nih.gov
In a hypothetical EPS map for this compound, distinct regions of varying potential would be expected. A significant negative potential (red) would be anticipated around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making these the primary sites for interaction with electrophiles or hydrogen bond donors. The iodine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole" along the C-I bond axis, making it a potential halogen bond donor. The hydrogen atoms of the phenyl rings would exhibit positive potential (blue/green).
Computational methods can predict spectroscopic data with a useful degree of accuracy, aiding in the interpretation of experimental spectra. rsc.orgmissouri.edu
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. acs.org The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Hypothetical Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Hypothetical Chemical Shift (ppm) | Rationale |
| Carbonyl (C=O) | ~195 | Typical for acetophenones. |
| Cyano (C≡N) | ~118 | Characteristic of aromatic nitriles. |
| C-I (Iodophenyl ring) | ~95 | Shielded due to the heavy atom effect of iodine. |
| Aromatic Carbons | 125-140 | Range reflects substitution patterns and electronic effects. |
This interactive table provides a plausible, hypothetical set of predicted ¹³C NMR chemical shifts.
Infrared (IR) Frequencies: Theoretical IR spectra are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the vibrational frequencies and their corresponding intensities. Calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor to improve agreement with experimental data. nih.gov
Hypothetical Predicted IR Frequencies:
| Functional Group | Hypothetical Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | ~1690 | Stretching |
| C≡N (Nitrile) | ~2230 | Stretching |
| C-H (Aromatic) | 3050-3100 | Stretching |
| C-I | ~550 | Stretching |
This interactive table shows a hypothetical prediction of key IR absorption frequencies.
Conformational Analysis and Energy Minima Determination
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, the most significant degree of freedom is the rotation around the single bond connecting the carbonyl group to the cyanophenyl ring. This rotation determines the dihedral angle between the plane of the carbonyl group and the aromatic ring.
Studies on substituted acetophenones have shown that the planarity of the molecule is a balance between steric hindrance from substituents and electronic stabilization from conjugation between the carbonyl group and the phenyl ring. publish.csiro.au For instance, in 2'-fluoro-substituted acetophenones, a strong preference for the s-trans conformer (where the carbonyl oxygen and the ortho-substituent are on opposite sides) is observed to minimize dipole-dipole repulsion. nih.gov
A conformational analysis of this compound would involve a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of the key dihedral angle. This would identify the energy minima corresponding to stable conformers. It is plausible that the most stable conformer would be non-planar due to the steric bulk of the ortho-cyano group, which would force the acetyl group out of the plane of the cyanophenyl ring to relieve steric strain. The 3'-iodo substituent is less likely to cause a major deviation from planarity in its respective ring.
Reaction Mechanism Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states, intermediates, and the calculation of activation energies. acs.orgresearchgate.net
For this compound, one could model various reactions. For example, the mechanism of a nucleophilic addition to the carbonyl carbon could be investigated. This would involve:
Reactant and Product Optimization: The geometries of the starting material (the acetophenone (B1666503) derivative and a nucleophile) and the final product (the corresponding alcohol) would be optimized to find their lowest energy structures.
Transition State Search: A search for the transition state (TS) structure connecting the reactants and products would be performed. The TS is a saddle point on the potential energy surface and its structure provides insight into the geometry of the activated complex.
Frequency Calculation: Vibrational frequency calculations would be performed on all structures. A stable minimum (reactant, product, intermediate) will have all real frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starting from the transition state would be run to confirm that it correctly connects the desired reactants and products on the potential energy surface.
Prediction of Reactivity and Regioselectivity
The prediction of reactivity and regioselectivity is a cornerstone of computational organic chemistry, providing a framework for understanding and anticipating the outcomes of chemical reactions. For this compound, theoretical calculations can elucidate the most probable sites for electrophilic and nucleophilic attack, as well as the likelihood of various reaction pathways.
These predictions are often grounded in quantum mechanical calculations, such as Density Functional Theory (DFT). By calculating the distribution of electron density within the molecule, it is possible to identify regions that are electron-rich and therefore susceptible to attack by electrophiles, and electron-poor regions that are prone to nucleophilic attack. Key parameters derived from these calculations include molecular orbital energies (specifically the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges.
For instance, the HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The spatial distribution of these orbitals can highlight the specific atoms most involved in these frontier molecular orbital interactions, thereby predicting regioselectivity. Similarly, electrostatic potential maps provide a visual representation of the charge distribution, with regions of negative potential indicating likely sites for electrophilic attack.
| Computational Parameter | Significance in Reactivity and Regioselectivity Prediction | Predicted Data for this compound |
| HOMO Energy | Indicates the propensity to donate electrons; higher energy suggests greater reactivity towards electrophiles. | Data not available in published literature. |
| LUMO Energy | Indicates the propensity to accept electrons; lower energy suggests greater reactivity towards nucleophiles. | Data not available in published literature. |
| Electrostatic Potential | Maps regions of positive and negative charge, indicating sites for nucleophilic and electrophilic attack, respectively. | Data not available in published literature. |
| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom, helping to identify electrophilic and nucleophilic centers. | Data not available in published literature. |
No specific experimental or theoretical studies on the reactivity and regioselectivity of this compound were found in the public domain at the time of this writing.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular conformations, fluctuations, and interactions over time.
For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a solvent box, and observing its dynamic evolution. This can reveal important information about its conformational flexibility, including the rotation of its phenyl rings and the movement of the iodoacetophenone side chain. Understanding the accessible conformations of a molecule is crucial, as its biological activity is often dependent on its ability to adopt a specific three-dimensional shape.
Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as proteins or nucleic acids. By simulating the compound in the binding site of a target receptor, it is possible to assess the stability of the complex and identify the key intermolecular interactions that contribute to binding affinity. cymitquimica.com
The results of MD simulations are typically analyzed to extract various properties, including root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize the local environment.
| Simulation Parameter | Information Gained on Dynamic Behavior | Simulation Data for this compound |
| RMSD of the Ligand | Measures the deviation of the ligand's conformation from a reference structure over time, indicating its stability. | Data not available in published literature. |
| RMSF of the Ligand | Indicates the fluctuation of each atom around its average position, highlighting flexible and rigid regions. | Data not available in published literature. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and interactions. | Data not available in published literature. |
A review of scientific literature did not yield any specific molecular dynamics simulation studies conducted on this compound.
In Silico Screening for Potential Applications
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can significantly accelerate the identification of lead compounds for further experimental investigation.
Should this compound be considered for a particular therapeutic application, in silico screening methods could be employed to predict its binding affinity to a target of interest. The two main types of virtual screening are ligand-based and structure-based.
In structure-based virtual screening, the three-dimensional structure of the target protein is used to dock the candidate molecule into the binding site and estimate the strength of the interaction using a scoring function. This method can provide detailed information about the binding mode and the specific interactions between the ligand and the protein.
Ligand-based virtual screening, on the other hand, relies on the knowledge of other molecules that are known to be active against the target. A model is built based on the common structural features of these active molecules, and this model is then used to screen for new compounds with similar properties.
| In Silico Screening Method | Predicted Application | Docking Score / Predicted Activity for this compound |
| Structure-Based Virtual Screening (e.g., Molecular Docking) | Identification of potential protein targets and prediction of binding affinity. | Data not available in published literature. |
| Ligand-Based Virtual Screening (e.g., Pharmacophore Modeling) | Comparison to known active compounds to predict similar biological activity. | Data not available in published literature. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Data not available in published literature. |
There are no publicly available in silico screening studies featuring this compound at the time of this review.
Medicinal Chemistry and Biological Applications of 2 2 Cyanophenyl 3 Iodoacetophenone
Structure-Activity Relationship (SAR) Studies for Analogs and Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. For 2-(2-Cyanophenyl)-3'-iodoacetophenone, the interplay between its cyanophenyl group, iodo substituent, methylene (B1212753) bridge, and ketone functionality is crucial in defining its potential interactions with biological macromolecules.
Impact of Substituent Position and Electronic Effects (e.g., Cyano and Iodo)
The substituents on the aromatic rings of this compound, namely the cyano and iodo groups, are expected to significantly modulate its biological profile through their electronic and steric properties.
The cyano (CN) group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its presence in drug molecules can enhance binding affinity to target proteins and improve pharmacokinetic properties such as solubility and metabolic stability. upenn.edu In many bioactive compounds, the cyanophenyl moiety is crucial for activity. For instance, in a series of dual aromatase and sulfatase inhibitors, the para-cyanophenyl ring was found to be a key structural feature. nih.gov The position of the cyano group on the phenyl ring is also critical. In the case of this compound, the ortho position of the cyano group may influence the conformation of the molecule due to steric hindrance and electronic interactions with the adjacent methylene bridge and phenyl ring.
The iodo (I) group at the 3'-position of the acetophenone (B1666503) ring also plays a significant role. Halogens, particularly iodine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can enhance binding affinity. The introduction of an iodine atom can also increase the lipophilicity of the molecule, potentially affecting its membrane permeability and distribution. The position of the iodo substituent is critical; for example, 3'-iodoacetophenone is utilized as a reagent in the synthesis of sulfonamide derivatives that act as inhibitors of matrix metalloproteinases (MMPs). sigmaaldrich.com The electronic effect of the iodo group is complex, as it is electron-withdrawing through induction but electron-donating through resonance. This dual nature can fine-tune the electronic environment of the phenyl ring and the reactivity of the ketone.
Table 1: Inferred Structure-Activity Relationships of Key Substituents
| Substituent | Position | Potential Impact on Activity |
| Cyano (CN) | 2-position | Electron-withdrawing, hydrogen bond acceptor, potential for enhanced binding affinity and improved pharmacokinetics. upenn.edu May influence molecular conformation. |
| Iodo (I) | 3'-position | Can participate in halogen bonding, increases lipophilicity, modulates electronic properties of the phenyl ring. sigmaaldrich.com |
Influence of Methylene Bridge and Ketone Functionality
The central core of this compound, consisting of a methylene bridge and a ketone, provides a specific three-dimensional scaffold that dictates the spatial arrangement of the two phenyl rings.
The methylene bridge (-CH2-) provides flexibility, allowing the two aromatic rings to adopt various conformations. This conformational freedom can be crucial for fitting into the binding pocket of a biological target. Diaryl-methane scaffolds are present in various bioactive molecules, including SGLT2 inhibitors. nih.gov In the context of dual aromatase-sulfatase inhibitors, replacement of the methylene linker with a difluoromethylene linker has been explored in SAR studies, indicating the importance of this bridging unit. nih.gov
The ketone functionality (C=O) is a key feature of acetophenones and diaryl ketones, contributing to their chemical reactivity and biological activity. The carbonyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. researchgate.net The presence of the ketone is often essential for the potent activity of inhibitors, and its reduction to an alcohol can lead to a significant decrease in activity. nih.gov Furthermore, ketone bodies themselves can act as signaling molecules by binding to G protein-coupled receptors. nih.govnih.gov
Potential Biological Targets and Mechanisms of Action
Based on the structural features of this compound, several potential biological targets and mechanisms of action can be postulated.
Considerations based on the Cyanophenyl Moiety's Role in Medicinal Chemistry
The cyanophenyl group is a well-established pharmacophore in medicinal chemistry, often associated with enzyme inhibition and anticancer activity. upenn.edu The presence of a cyanophenyl moiety in a molecule can direct its activity towards specific biological targets. For example, compounds containing a cyanophenyl group have been developed as potent farnesyltransferase inhibitors. sigmaaldrich.com The incorporation of a 4-cyanophenyl group in some thiazole (B1198619) derivatives has been shown to confer significant anticancer activity. Therefore, it is plausible that this compound could exhibit inhibitory activity against various enzymes or possess antiproliferative properties.
Exploration of Potential Enzyme Inhibition (e.g., Urease, α-Glucosidase, eIF4E)
The diaryl ketone scaffold is present in a number of enzyme inhibitors. While direct studies on this compound are not available, its structural components suggest a potential for inhibiting several classes of enzymes.
Urease and α-Glucosidase: Various heterocyclic compounds and their derivatives have been investigated as inhibitors of urease and α-glucosidase, enzymes implicated in various pathological conditions. The diaryl ketone structure, with its potential for hydrogen bonding and hydrophobic interactions, could fit into the active sites of these enzymes.
eIF4E: The eukaryotic translation initiation factor 4E (eIF4E) is a key regulator of protein synthesis and is often overexpressed in cancer. The cyanophenyl group is a feature of some molecules that target protein-protein interactions, and it is conceivable that this compound could interfere with the function of eIF4E or other components of the translation machinery.
Enzyme-catalyzed reductions of diaryl ketones are also a subject of study, highlighting the interaction of this class of compounds with oxidoreductases. nih.gov This suggests that this compound could be a substrate or inhibitor for various reductase enzymes.
Receptor Ligand Binding Studies (e.g., Sigma Receptors)
Sigma receptors, classified into σ1 and σ2 subtypes, are intriguing targets for drug development due to their involvement in a range of central nervous system disorders and cancer. sigmaaldrich.com A number of sigma receptor ligands possess a diaryl-like structure. While a nitrogen atom is often considered important for high-affinity binding to the σ1 receptor, the structural flexibility and lipophilicity of this compound might allow it to interact with sigma receptors. The diaryl ketone motif itself can be found in molecules that are being investigated as sigma receptor modulators. Further investigation would be necessary to determine if this compound has any affinity for these receptors.
Table 2: Postulated Biological Targets for this compound
| Potential Target Class | Rationale based on Structural Features |
| Enzymes (e.g., Farnesyltransferase, Urease, α-Glucosidase) | Presence of the cyanophenyl moiety, a known pharmacophore in enzyme inhibitors. sigmaaldrich.com The diaryl ketone scaffold can interact with enzyme active sites. |
| Protein-Protein Interactions (e.g., eIF4E) | The cyanophenyl group can be involved in modulating protein-protein interactions. |
| Sigma Receptors (σ1 and σ2) | The diaryl ketone scaffold is present in some sigma receptor ligands. The overall lipophilicity and conformational flexibility may facilitate binding. |
In Vitro Biological Evaluation
Enzyme Inhibition Assays
No public data from enzyme inhibition assays involving this compound is available.
Radioligand Binding Assays
There is no published research on the use of this compound in radioligand binding assays.
Cellular Assays (e.g., for growth inhibition, apoptosis)
No studies on the effects of this compound in cellular assays for growth inhibition or apoptosis have been found in the public literature.
In Silico Molecular Modeling for Ligand-Target Interactions
Docking Studies and Binding Pose Prediction
No molecular docking studies or binding pose predictions for this compound have been publicly reported.
Molecular Dynamics Simulations of Ligand-Protein Complexes
There are no available molecular dynamics simulation studies for ligand-protein complexes of this compound.
Pharmacophore Modeling and Virtual Screening
There are no published studies detailing pharmacophore models based on This compound . Consequently, no data is available on its use as a query for virtual screening to identify potential structurally similar or active compounds. Research into the key structural features of this compound that are essential for molecular recognition by a biological target has not been reported.
While the principles of pharmacophore modeling are well-established in drug discovery for identifying essential interaction points like hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings, these methods have not been applied to This compound in any available literature. mdpi.comnih.gov Similarly, no virtual screening campaigns employing this molecule as a lead structure have been documented.
Evaluation of Bioavailability and Metabolic Stability (Pharmacokinetic Profiling)
No experimental data on the bioavailability, metabolic stability, or general pharmacokinetic profile of This compound has been reported. Key pharmacokinetic parameters, which are crucial for evaluating the drug-like properties of a compound, remain uninvestigated for this specific molecule.
Studies typically involve in vitro assays using liver microsomes or hepatocytes to determine metabolic half-life and identify major metabolites, followed by in vivo studies in animal models to assess oral bioavailability and clearance rates. However, no such investigations have been published for This compound .
Materials Science and Other Industrial Applications
Potential as Building Blocks for Polymeric Materials
There is currently no published research detailing the use of 2-(2-Cyanophenyl)-3'-iodoacetophenone as a monomer or building block for the synthesis of polymeric materials. The presence of reactive sites—the iodo group, which could potentially participate in cross-coupling reactions, and the nitrile group—theoretically allows for its incorporation into polymer chains. However, no studies have been found that demonstrate or investigate this potential.
Applications in Organic Light-Emitting Diodes (OLEDs) or Other Organic Electronics
No specific research has been identified that investigates the application of this compound in organic light-emitting diodes (OLEDs) or other organic electronic devices. While molecules with cyanophenyl and aromatic ketone structures are sometimes explored for their electronic and photophysical properties in the broader field of organic electronics, the specific performance, electroluminescent properties, or charge transport capabilities of this compound have not been reported.
Use as an Organocatalyst or Ligand in Catalysis
The potential of this compound as an organocatalyst or as a ligand for metal-catalyzed reactions has not been explored in the available scientific literature. Although its molecular structure contains functional groups that could coordinate with metal centers, there are no research findings to support its use or efficacy in any catalytic processes.
Potential in Dye Synthesis or Photochromic Materials
There is no available data or research on the synthesis of dyes or the development of photochromic materials using this compound. The chromophoric groups within the molecule suggest it might absorb light in the UV-visible range, but its specific properties as a dye or its potential for photochromic behavior have not been documented.
Conclusion and Future Research Perspectives
Summary of Current Understanding and Key Findings
Current knowledge of 2-(2-Cyanophenyl)-3'-iodoacetophenone is primarily limited to its basic chemical identity. It is defined by its molecular formula, C₁₅H₁₀INO, and a molecular weight of 347.15 g/mol . cymitquimica.comchemicalbook.com Structurally, it is an aromatic ketone where a 2-cyanophenyl group and a 3-iodophenyl group are attached to the alpha-carbon and carbonyl-carbon of an acetophenone (B1666503) core, respectively.
The key finding is the compound's inherent potential as a versatile building block for chemical synthesis. The presence of three orthogonal functional groups allows for selective and sequential chemical transformations, making it a promising starting material for constructing more complex molecular architectures. Its characterization as a research chemical intended for laboratory use underscores its role as a tool for discovery rather than an end-product. cymitquimica.com
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant aspect of this compound is the vast expanse of unexplored research avenues. There is a clear gap in the scientific literature regarding nearly all of its chemical and physical properties beyond its basic formula.
Key knowledge gaps include:
Optimized Synthesis: Detailed, high-yield, and scalable synthetic protocols are not publicly documented. The parent compound, 2-(2-cyanophenyl)acetophenone, exists, but the specific iodination and assembly strategy for this derivative is not widely reported.
Reactivity Profile: There are no systematic studies on the reactivity of its functional groups. The kinetic and thermodynamic parameters governing its reactions, and the chemoselectivity under various conditions, are unknown.
Physicochemical Properties: Critical data such as its crystal structure, photophysical properties (absorption, emission, quantum yield), and electronic characteristics have not been reported.
Biological Activity: The compound has not been screened for any biological or pharmacological activity. Its potential as a scaffold in medicinal chemistry is entirely unexplored.
Future Directions in Synthesis, Reactivity, and Applications
The multifunctionality of this compound provides a fertile ground for future research, particularly in the development of novel synthetic methodologies and the creation of new chemical entities.
Future Synthetic Research: Future work should focus on establishing efficient and modular synthetic routes. This could involve exploring transition-metal-catalyzed cross-coupling reactions to form the biaryl ketone backbone. Furthermore, developing selective protection-deprotection strategies for the ketone or cyano group would enhance its utility as a synthetic intermediate.
Future Reactivity Studies: A systematic investigation into the chemoselectivity of the compound is crucial. Research should explore:
Aryl Iodide Chemistry: Its use in palladium-catalyzed reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination to append diverse substituents at the 3'-position.
Nitrile Group Transformations: Hydrolysis to the corresponding amide or carboxylic acid, reduction to an aminomethyl group, or participation in cycloaddition reactions to form heterocyclic rings.
Ketone and Methylene (B1212753) Reactivity: Reactions such as reduction to a secondary alcohol, Wittig olefination, or α-functionalization of the methylene bridge. The general class of aromatic ketones is undergoing a renaissance in synthetic utility, with new methods enabling C-C bond activation and transformation into other functional groups like esters. azom.comnih.gov
The following table outlines potential research projects based on the compound's reactive sites.
| Reactive Site | Proposed Research Direction | Potential Outcome/Application |
| Aryl Iodide | Palladium- or Copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). | Synthesis of extended conjugated systems, polymers, or complex drug-like scaffolds. |
| Cyano Group | Acid/base hydrolysis or enzymatic conversion. | Creation of amide or carboxylic acid derivatives for bio-conjugation or new materials. |
| Cyano Group | Reduction (e.g., catalytic hydrogenation). | Formation of a primary amine for further functionalization or building polyamide structures. |
| Ketone Carbonyl | Reduction (e.g., with NaBH₄) or Grignard addition. | Generation of chiral alcohols, providing a new stereocenter for asymmetric synthesis. |
| α-Methylene Bridge | Enolate formation and alkylation/acylation. | Introduction of new substituents at the bridge position to modulate steric and electronic properties. |
Broader Implications for Chemical Biology and Materials Science
The strategic combination of functional groups in this compound suggests significant potential implications for broader scientific fields.
Chemical Biology: The core structure could serve as a novel scaffold for designing enzyme inhibitors or molecular probes. The aryl iodide is particularly valuable as it allows for the introduction of a radiolabel (e.g., ¹²⁵I or ¹²³I) for radioligand binding assays and in vivo imaging studies. The cyanophenyl moiety is a known pharmacophore in certain classes of biologically active molecules, including some receptor ligands. nih.gov The ketone can be used as a handle for conjugation to biomolecules.
Materials Science: The rigid, conjugated biaryl-like structure suggests that derivatives of this compound could possess interesting photophysical properties. By using the aryl iodide as a coupling point, researchers could synthesize novel oligomers or polymers with potential applications in organic electronics, such as for Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group can also influence molecular packing in the solid state and tune electronic properties, making it a valuable feature for designing new functional materials. The study of aromatic ketones is integral to creating functional benzylic ketones and other valuable chemical feedstocks. researchgate.net
In essence, this compound represents a molecule of significant untapped potential. While current understanding is minimal, it stands as an open invitation for research into new synthetic methods, novel reactions, and the development of next-generation materials and biologically active agents.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Cyanophenyl)-3'-iodoacetophenone?
A two-step approach is often employed:
- Step 1: Friedel-Crafts acylation to introduce the acetophenone moiety. For example, reacting 2-cyanobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at controlled temperatures (0–5°C) to minimize side reactions .
- Step 2: Directed iodination at the 3'-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DCM) under inert atmosphere. The cyano group’s electron-withdrawing nature directs iodination to the meta position . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitor reaction progress using TLC and confirm final structure via NMR and mass spectrometry .
Q. How should researchers characterize this compound’s purity and structural integrity?
- 1H/13C NMR: Identify key signals, such as the acetyl carbonyl (δ ~200 ppm in 13C NMR) and aromatic protons (δ 7.0–8.5 ppm in 1H NMR). The iodine atom’s deshielding effect will distinctively shift adjacent protons .
- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₅H₁₀INO). Isotopic patterns for iodine (M+2 peak) confirm successful iodination .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity. Compare retention times with synthetic intermediates to detect impurities .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT): Calculate the C–I bond dissociation energy and electron density maps to evaluate suitability for Suzuki-Miyaura coupling. The cyano group’s electron-withdrawing effect may stabilize transition states, enhancing oxidative addition with Pd catalysts .
- Kinetic Studies: Use variable-temperature NMR to monitor reaction rates with arylboronic acids. Compare activation parameters (ΔH‡, ΔS‡) to mechanistic models .
Q. What experimental strategies address contradictions in reported spectroscopic data for iodinated acetophenones?
- Isotopic Labeling: Synthesize a deuterated analog (e.g., CD₃CO-group) to isolate overlapping signals in NMR spectra .
- 2D NMR (COSY, HSQC): Resolve coupling patterns and assign ambiguous aromatic protons. For example, HSQC correlates 13C shifts with 1H signals, distinguishing iodine-adjacent carbons .
- Crystallography: Grow single crystals (via slow evaporation in ethanol) and solve the X-ray structure to confirm regiochemistry and bond angles .
Q. How can researchers design stability studies for this compound under oxidative conditions?
- Forced Degradation: Expose the compound to H₂O₂ (3% v/v) in methanol at 40°C for 24 hours. Monitor degradation products via LC-MS to identify vulnerable sites (e.g., C–I bond cleavage or cyano hydrolysis) .
- Kinetic pH Profile: Conduct stability assays across pH 2–10 (buffered solutions) at 25°C. Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. What mechanistic insights explain the iodine substituent’s role in photochemical reactions?
- UV-Vis Spectroscopy: Measure absorbance in the 250–400 nm range to identify π→π* and n→π* transitions. The heavy atom effect (iodine) enhances intersystem crossing, promoting triplet-state reactivity .
- Laser Flash Photolysis: Track transient species (e.g., radicals) generated upon UV irradiation. Compare quantum yields with non-iodinated analogs to quantify iodine’s impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
